((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine
Overview
Description
The compound “((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” is a complex organic molecule that features a piperazine ring substituted with a difluorophenyl group and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , indicating a potential for diverse biological activities.
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, including hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that ((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown significant activity against various diseases, suggesting that this compound may have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. The reaction conditions often include:
Nucleophilic Substitution:
Coupling Reactions: The coupling of the substituted piperazine with the pyridine ring, often facilitated by palladium-catalyzed cross-coupling reactions.
Amine Formation: The final step involves the formation of the amine group, which can be achieved through reductive amination or other amine-forming reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
“((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- ({2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine
- ({2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine
Uniqueness
“((2-[4-(3,4-Difluorophenyl)piperazin-1-yl]pyridin-3-yl)methyl)amine” is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[2-[4-(3,4-difluorophenyl)piperazin-1-yl]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4/c17-14-4-3-13(10-15(14)18)21-6-8-22(9-7-21)16-12(11-19)2-1-5-20-16/h1-5,10H,6-9,11,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAFVAXJLDUOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)F)C3=C(C=CC=N3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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